REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9](Cl)=[O:10])=[CH:4][N:3]=1.[CH3:12][C:13]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[C:14]=1[NH2:15]>CCOC(C)=O>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]([NH:15][C:14]2[C:16]([CH3:20])=[CH:17][CH:18]=[CH:19][C:13]=2[CH3:12])=[O:10])=[CH:4][N:3]=1
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Name
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Quantity
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20.3 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=N1)Cl)C(=O)Cl
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
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|
Quantity
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11.7 mL
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Type
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reactant
|
Smiles
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CC1=C(N)C(=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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was filtered
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Type
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WASH
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Details
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The filtrate was washed sequentially with water (200 mL), 1N HCl (50 mL), 1N NaOH (50 mL), and brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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the filtrate was washed with a small amount of DCM
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Name
|
|
Type
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product
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Smiles
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ClC1=NC=C(C(=N1)Cl)C(=O)NC1=C(C=CC=C1C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |